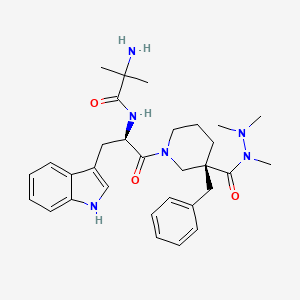

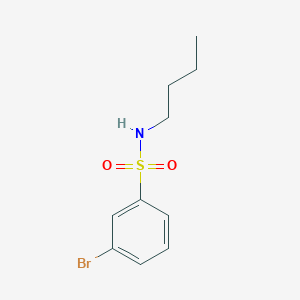

N-Butyl 3-bromobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Butyl 3-bromobenzenesulfonamide is a compound that is structurally related to various benzenesulfonamide derivatives, which have been extensively studied due to their diverse applications in chemistry and biology. Although the specific compound N-Butyl 3-bromobenzenesulfonamide is not directly mentioned in the provided papers, the related research offers insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar sulfonamide compounds.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves intramolecular arylation processes. For instance, N-Benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . Similarly, the synthesis of ynamide compounds like bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide involves characterizing the compound using various techniques, including single crystal X-ray diffraction and NMR . These methods could potentially be applied to the synthesis and characterization of N-Butyl 3-bromobenzenesulfonamide.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of benzenesulfonamide derivatives can be determined using experimental techniques such as FT-IR, FT-Raman, and computational methods like density functional theory (DFT) . These studies provide detailed information on the molecular conformation, vibrational analysis, and comparison with experimental values, which are crucial for understanding the behavior of these compounds at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be quite varied. For example, sodium N-bromo-p-nitrobenzenesulfonamide has been used as an oxidizing titrant in various titrations . The cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines has been reported, indicating the potential for electrochemical reactions involving sulfonamide derivatives . Additionally, the addition reactions of N, N-dibromobenzenesulfonamide with asymmetric olefins and α, β-unsaturated carboxylic acid esters have been studied, showing Markownikoff's addition and orientation of the addition products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be quite diverse. For instance, the optical, electrochemical, and thermal properties of ynamide compounds have been investigated using UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC techniques . The neurotoxicity evaluation of N-butylbenzenesulfonamide in rats has provided insights into the biological effects and potential human health implications of exposure to these compounds . Quantum-chemical calculations have been used to predict the free energy and molecular orbitals of sulfonamide compounds with antioxidant activity .

Applications De Recherche Scientifique

1. Neurotoxicity Evaluation

N-Butylbenzenesulfonamide (NBBS) has been evaluated for neurotoxicity in Sprague-Dawley male rats following oral exposure. This compound, used as a plasticizer in various polymers, was found to distribute rapidly to the brain but did not show evidence of accumulation or significant neurotoxic effects in a 4-week exposure regimen. However, the potential for neuropathological injury over an extended period remains a concern (Rider et al., 2012).

2. Synthesis of Novel Chemical Agents

Research includes the synthesis of novel chiral fluorinating agents using N-t-butylbenzenesulfonamide, indicating its utility in chemical synthesis processes. These agents are valuable in the development of pharmaceutical intermediates (Sun, Liu, & Tang, 2008).

3. Electrophilic Cyanation in Synthesis

N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used for the electrophilic cyanation of aryl and heteroaryl bromides. This method is effective in synthesizing various benzonitriles, demonstrating the compound's application in pharmaceutical synthesis (Anbarasan, Neumann, & Beller, 2011).

4. Application in Catalysis

N-Butylbenzenesulfonamide derivatives have been used in catalytic processes. For instance, their role in the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines highlights their potential in electrochemical applications (Zanoni & Stradiotto, 1991).

5. Radical Cyclization in Chemical Synthesis

The compound has been used in cross-metathesis and radical cyclization to synthesize 4-substituted benzosultams. This application underscores its versatility in organic synthesis (Feuillastre, Pelotier, & Piva, 2013).

6. Toxicokinetics in Rodents

Studies on the toxicokinetics of N-butylbenzenesulfonamide in rodents following oral exposure reveal its high bioavailability and rapid elimination. Such studies are crucial for understanding the environmental and health implications of exposure to this compound (Waidyanatha et al., 2020).

7. Heavy Metal Sensor Development

N-Butylbenzenesulfonamide derivatives have been utilized in the development of heavy metal sensors. For example, sensors based on these compounds show promise for detecting and quantifying toxic pollutants in environmental and healthcare fields (Sheikh et al., 2016).

Safety And Hazards

N-Butyl 3-bromobenzenesulfonamide is considered stable under normal conditions of use. It should be stored in a dry, room temperature environment . Avoid contact with strong oxidizing agents and strong acids. Containers may burst if heated or pressurized . Ingestion or inhalation may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage .

Propriétés

IUPAC Name |

3-bromo-N-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIGOOIJVWAXCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428434 |

Source

|

| Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl 3-bromobenzenesulfonamide | |

CAS RN |

871269-09-9 |

Source

|

| Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)

![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)